![molecular formula C21H25N7O3 B2591782 ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate CAS No. 920364-57-4](/img/structure/B2591782.png)

ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

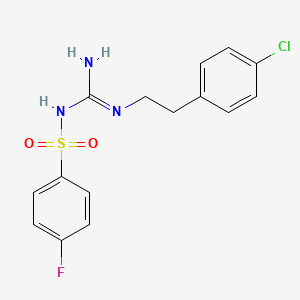

Ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate is a useful research compound. Its molecular formula is C21H25N7O3 and its molecular weight is 423.477. The purity is usually 95%.

BenchChem offers high-quality ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

c-Met Inhibition: The mesenchymal–epithelial transition factor (c-Met) protein kinase plays a crucial role in cancer progression. Compounds containing the 1,2,3-triazole-fused pyrazine or pyridazine substructures have demonstrated potent c-Met inhibition. Researchers have explored these derivatives as potential anticancer agents .

GABA A Modulation: Certain derivatives of this compound have shown allosteric modulating activity on GABA A receptors. GABA A receptors are important targets for drugs that affect neurotransmission and anxiety. Investigating the effects of these heterocycles on GABA A receptors could lead to novel anxiolytic or sedative agents .

Fluorescent Probes

The 1,2,3-triazole-fused pyrazines and pyridazines can serve as fluorescent probes. Researchers have utilized their unique photophysical properties for imaging biological processes, such as cellular uptake, protein localization, and enzyme activity. These probes enable non-invasive visualization of cellular events .

Polymer Chemistry

The compound’s structural motifs have been incorporated into polymers for various applications:

Solar Cells: Researchers have used these heterocycles as building blocks in polymer-based solar cells. Their electronic properties contribute to efficient charge transport and light absorption, enhancing solar cell performance .

Enzyme Inhibition

Derivatives of this compound have also demonstrated inhibition of (\beta)-secretase 1 (BACE-1), an enzyme implicated in Alzheimer’s disease. Investigating their binding interactions with BACE-1 could lead to potential therapeutic agents for neurodegenerative disorders .

Mechanism of Action

Target of Action

Ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . It has been demonstrated that nitrogen-containing heterocycles, such as this compound, have a significant effect on the process of discovering new structures for pharmaceutical applications . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mode of Action

The mode of action of ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate involves interactions with its targets through hydrogen-bonding and dipole interactions . This interaction leads to changes in the biological receptors, which can result in various biological activities.

Biochemical Pathways

It is known that 1,2,4-triazoles, a core structure in this compound, have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar triazole-containing compounds .

Result of Action

The result of the action of ethyl 4-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-4-oxobutanoate is largely dependent on the specific biological receptors it interacts with. For instance, some compounds with similar structures have shown good antitumor activities against certain types of cancer cells .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

properties

IUPAC Name |

ethyl 4-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O3/c1-3-31-18(30)9-8-17(29)26-10-12-27(13-11-26)20-19-21(23-14-22-20)28(25-24-19)16-6-4-15(2)5-7-16/h4-7,14H,3,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXZLUDTRDNAKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2591700.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2591703.png)

![4-[3-(4-Chloro-2,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2591705.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2591710.png)

![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591713.png)

![6-Amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2591714.png)

![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2591717.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)

![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)